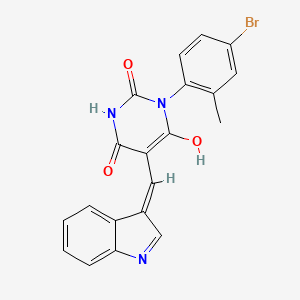![molecular formula C17H21N3O3 B5984088 N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide](/img/structure/B5984088.png)
N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide is a complex organic compound that features a piperidine ring, a cyano group, and an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide typically involves the reaction of a substituted piperidine with a suitable acylating agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between the amine group of the piperidine and a carboxylic acid derivative . The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The cyano group may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide: A fentanyl analogue with similar structural features.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another compound with an amide linkage and a substituted aromatic ring.
Uniqueness
N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide is unique due to the presence of the cyano group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications .
特性
IUPAC Name |
N-[3-[2-(3-cyanopiperidin-1-yl)-2-oxoethoxy]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-16(21)19-14-6-3-7-15(9-14)23-12-17(22)20-8-4-5-13(10-18)11-20/h3,6-7,9,13H,2,4-5,8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNOZCGENWCILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl N-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5984011.png)
![2,7-bis(4-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5984014.png)
![2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-prop-2-enyl-N-prop-2-ynylacetamide](/img/structure/B5984027.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B5984036.png)
![N-(2-fluorophenyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5984045.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5984049.png)
![2-(cyclohexylmethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]morpholine](/img/structure/B5984055.png)
![N-[2-(dimethylamino)ethyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B5984074.png)


![Ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5984087.png)
![N-benzyl-1-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5984094.png)
![methyl 1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B5984105.png)
![[4-[(E)-[2-(3-nitrophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate](/img/structure/B5984111.png)
